molecular formula C18H24N6 B6444243 2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine CAS No. 2549054-90-0

2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine

Cat. No. B6444243
CAS RN: 2549054-90-0
M. Wt: 324.4 g/mol
InChI Key: HAAIUFHQNQXXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine, also known as 4-methyl-1-pyrrolidin-2-yl-4-piperazin-1-ylpyrimidine, is an organic compound with a range of interesting properties. It is a white crystalline solid that is insoluble in water. Its chemical structure is composed of two piperazin-1-yl groups and two pyrrolidin-1-yl groups, connected by a pyrimidine ring and a pyridin-4-ylmethyl group. This compound has been studied extensively in recent years and has been found to have numerous applications in scientific research.

Scientific Research Applications

Cancer Treatment (Leukemia)

Imatinib is a well-established therapeutic agent used to treat chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs). It specifically inhibits tyrosine kinases, disrupting cancer cell signaling pathways. By binding to the inactive Abelson tyrosine kinase domain, Imatinib interferes with cell proliferation and survival .

Derivatization Reagent for Peptides

Imatinib’s piperazine moiety makes it useful as a derivatization reagent for carboxyl groups on peptides. Researchers employ it during the spectrophotometric analysis of phosphopeptides .

Anti-Fibrosis Activity

Studies have explored Imatinib derivatives for their anti-fibrotic properties. Some compounds exhibited better activity than Pirfenidone (a known anti-fibrotic agent) on hepatic stellate cells (HSC-T6), suggesting potential applications in fibrosis treatment .

Anti-Tubercular Agents

Novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra. These compounds showed promise as potential anti-TB agents .

Crystallography and Structural Studies

The crystal structure of freebase Imatinib was determined, revealing an extended conformation. It forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. Such structural insights aid drug design and optimization .

H-Bond Propensity and Molecular Interactions

Imatinib’s flexible nature allows it to adopt different conformations in single crystals. Understanding its hydrogen bonding and intermolecular interactions informs drug development strategies .

properties

IUPAC Name

2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6/c1-2-10-23(9-1)17-5-8-20-18(21-17)24-13-11-22(12-14-24)15-16-3-6-19-7-4-16/h3-8H,1-2,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAIUFHQNQXXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.